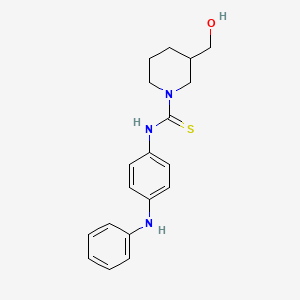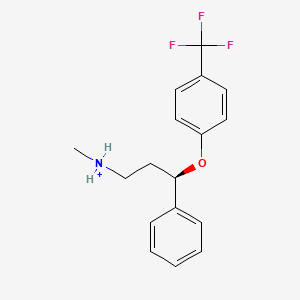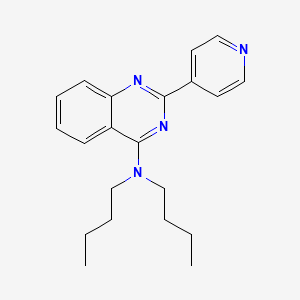![molecular formula C14H13NO2S B1224663 2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 796067-47-5](/img/structure/B1224663.png)
2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of sulfanyl compounds, including those resembling “2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid,” often involves strategies that integrate sulfanyl groups into pyridine derivatives. For instance, sulfanylmethyl-installed dimethylaminopyridine compounds have been developed for use in peptide and protein synthesis, demonstrating the importance of such structures in ligation chemistry (Ohkawachi et al., 2020). These methodologies highlight the versatility of sulfanyl groups in facilitating complex synthetic processes.
Molecular Structure Analysis
The molecular structure of compounds similar to “2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid” often features intricate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding their chemical behavior and reactivity. For example, studies on related sulfanylpyridine derivatives have elucidated their supramolecular aggregation influenced by factors such as heat, pH change, and light, indicating the sensitive nature of these compounds to external stimuli (Aoki, Nakagawa, & Ichimura, 2000).
Chemical Reactions and Properties
Sulfanyl compounds are known for their reactivity in various chemical reactions, including catalysis and synthesis of complex molecules. The utility of similar compounds in catalysis, such as in the solvent-free synthesis of heterocycles, exemplifies their chemical properties and reactivity patterns (Moosavi‐Zare et al., 2013).
Physical Properties Analysis
The physical properties of “2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid” derivatives, including solubility, melting point, and crystal structure, are critical for their application in material science and drug formulation. For instance, the crystal growth and structural evaluation of similar sulfanylidene compounds provide insights into their stability and potential for incorporation into nonlinear optical materials (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, define the applications of sulfanylpyridine derivatives. Research into the acid dissociation constants and antimicrobial activity of related compounds underscores the importance of understanding these chemical properties for their effective use in pharmaceuticals and material science (Nural et al., 2018).
科学的研究の応用
Catalysis and Synthesis
- 2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid has been used as a catalyst in the preparation of hexahydroquinolines through a multi-component condensation reaction, highlighting its role in facilitating chemical reactions (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Structural and Molecular Studies
- This compound has been involved in the formation of bis(tetraphenylantimony)pyridine dicarboxylate, providing insights into the structural features of synthesized compounds via X-ray diffraction analysis (Gubanova et al., 2020).
- It has also been noted in the study of green-emitting iridium(III) complexes, where its derivatives were characterized using various spectroscopic methods (Constable et al., 2014).
Crystal Engineering
- In the field of crystal engineering, it's used to explore competing hydrogen-bonding motifs in molecules, providing valuable information on the coexistence of acid–acid and acid–pyridine hydrogen-bonding motifs (Long et al., 2014).
Chemiluminescence Studies
- Research has been conducted on the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, where derivatives of this compound were synthesized and analyzed (Watanabe et al., 2010).
Chemical Synthesis and Modification
- The compound has been used in the synthesis of functionalized pyridines, demonstrating its role in the modification and creation of novel chemical structures (Schmidt et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9-5-6-11(8-10(9)2)18-13-12(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLOVVXMPXCXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=C(C=CC=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-butyl-2-(2-furyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B1224580.png)
![6-[4-(1-phenylethylamino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224581.png)


![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde oxime](/img/structure/B1224585.png)


![[4-(2-benzimidazolylidene)-3-imino-2-phenyl-1H-pyridazin-6-yl]-thiophen-2-ylmethanone](/img/structure/B1224588.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224590.png)
![1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224592.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-methoxyphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1224595.png)


![3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B1224602.png)